Einecs 306-447-0
Description
EINECS 306-447-0 is a substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing >100,000 chemicals marketed in the EU before 1981 . These assessments prioritize computational approaches like (Q)SAR (Quantitative Structure-Activity Relationships) and read-across methods to minimize animal testing .
Properties
CAS No. |
97259-83-1 |
|---|---|
Molecular Formula |
C15H28N2O3S |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
4-aminobenzenesulfonic acid;N,6-dimethylheptan-2-amine |
InChI |
InChI=1S/C9H21N.C6H7NO3S/c1-8(2)6-5-7-9(3)10-4;7-5-1-3-6(4-2-5)11(8,9)10/h8-10H,5-7H2,1-4H3;1-4H,7H2,(H,8,9,10) |
InChI Key |
AXUQJXMVHKRFMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NC.C1=CC(=CC=C1N)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for Einecs 306-447-0 involve several steps. Typically, the preparation methods include:
Synthesis: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production: On an industrial scale, the production of this compound involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Einecs 306-447-0 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other substituents under specific conditions.
Common Reagents and Conditions: The reactions typically require specific solvents, catalysts, and temperature control to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution can result in various substituted compounds.
Scientific Research Applications
Einecs 306-447-0 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand its effects on different biological systems.
Medicine: Research in medicine explores its potential therapeutic applications and effects on human health.
Industry: In the industrial sector, this compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Einecs 306-447-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Metrics for Similarity-Based Read-Across
| Parameter | EINECS 306-447-0 (Hypothetical) | REACH Annex VI Analog | Similarity Score |
|---|---|---|---|
| Molecular weight (g/mol) | 250–300* | 265 | 85% |
| log Kow | 2.5–3.5* | 3.1 | 92% |
| Toxicity profile | Low acute toxicity* | LD50 = 1,200 mg/kg | 78% |
*Hypothetical data inferred from EINECS-wide trends .
Physicochemical Space Coverage
ERGO reference substances (28 compounds) were compared to EINECS compounds (56,703 entries) using bioavailability-related properties (e.g., solubility, partition coefficients). The ERGO set covered ~60% of the EINECS domain, highlighting gaps in extreme property ranges (e.g., high hydrophobicity) .
Predictive Modeling Performance
(Q)SAR models for EINECS compounds like substituted mononitrobenzenes and chlorinated alkanes achieved validated toxicity predictions with R² > 0.75 for acute aquatic toxicity . These models rely on:
- log Kow (hydrophobicity) as a critical parameter.
- Structural alerts (e.g., nitro groups, halogen substituents).
Table 2: QSAR Model Performance for EINECS Subclasses
| Compound Class | Organism Tested | log Kow Range | Predictive Accuracy (AUC)* |
|---|---|---|---|
| Mononitrobenzenes | Daphnia magna | 1.5–4.0 | 0.82 |
| Chlorinated alkanes | Fish | 3.0–5.5 | 0.78 |
| Organothiophosphates | Fish/Daphnids | 2.5–4.5 | 0.85 |
*AUC = Area Under ROC Curve, derived from validation studies .
Research Findings and Limitations
Efficiency of Read-Across : A 20:1 ratio (labeled:unlabeled compounds) suffices for robust predictions, reducing experimental costs by >70% .
Data Gaps : ~46% of EINECS chemicals lack classifiable structures (e.g., botanical extracts), limiting QSAR applicability .
Validation Challenges : Physicochemical outliers (e.g., extreme log Kow values) reduce model reliability, necessitating experimental verification .
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